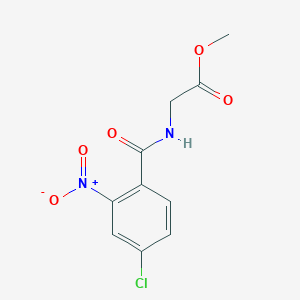
methyl N-(4-chloro-2-nitrobenzoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences. This compound is a derivative of glycine and has a chloro-nitrobenzoyl group attached to it, which makes it a highly reactive molecule.
作用機序
The mechanism of action of methyl N-(4-chloro-2-nitrobenzoyl)glycinate varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. In agriculture, it inhibits the activity of key enzymes involved in the biosynthesis of essential amino acids, leading to the death of weeds and pests. In material sciences, it acts as a precursor for the synthesis of various organic compounds with unique properties.
Biochemical and Physiological Effects:
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been shown to inhibit the growth of weeds and pests, leading to increased crop yields. In material sciences, it has been used as a precursor for the synthesis of various organic compounds with unique properties.
実験室実験の利点と制限
The advantages of using methyl N-(4-chloro-2-nitrobenzoyl)glycinate in lab experiments include its high reactivity, low toxicity, and ability to selectively target specific enzymes and pathways. However, its limitations include its high cost, limited availability, and potential environmental impact.
将来の方向性
There are numerous future directions for the research and development of methyl N-(4-chloro-2-nitrobenzoyl)glycinate. In medicine, further studies are needed to investigate its potential as a treatment for various inflammatory diseases and cancers. In agriculture, research is needed to develop more effective and environmentally friendly herbicides and insecticides. In material sciences, research is needed to explore the potential applications of this compound in the synthesis of novel organic materials with unique properties.
In conclusion, methyl N-(4-chloro-2-nitrobenzoyl)glycinate is a highly reactive compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop more effective and environmentally friendly applications.
合成法
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate can be synthesized using various methods, but the most common method involves the reaction of glycine with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields methyl N-(4-chloro-2-nitrobenzoyl)glycinate as a white solid with a high yield.
科学的研究の応用
Methyl N-(4-chloro-2-nitrobenzoyl)glycinate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory agent and a potential drug for the treatment of cancer. In agriculture, it has been used as a herbicide and insecticide due to its high reactivity and ability to inhibit the growth of weeds and pests. In material sciences, it has been used as a precursor for the synthesis of various organic compounds with unique properties.
特性
IUPAC Name |
methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)7-3-2-6(11)4-8(7)13(16)17/h2-4H,5H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAIOGZQGOJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
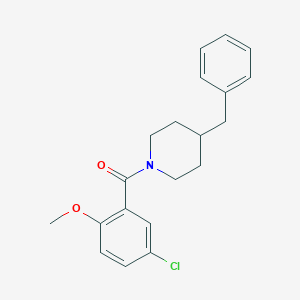
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
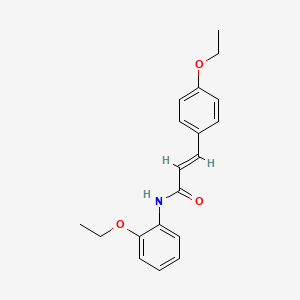

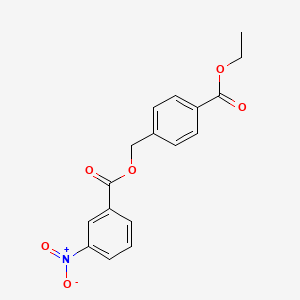
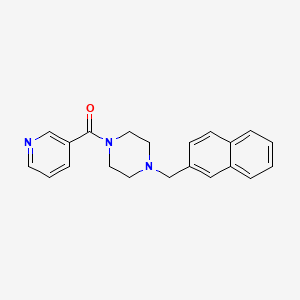

![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

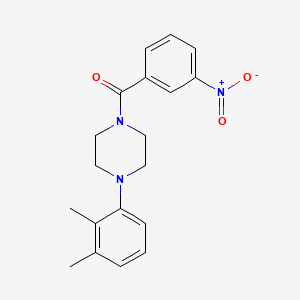
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)